4-(Hydroxymethyl)-5-(oxan-2-yloxy)-hexahydrocyclopenta[B]furan-2-one

Bimatoprost synthesis protecting group strategy yield optimization

The compound (3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-(oxan-2-yloxy)-hexahydrocyclopenta[B]furan-2-one, universally recognized as THP-Corey lactone or Corey lactone THP (CAS 69222-61-3, molecular formula C₁₃H₂₀O₅, MW 256.29 g/mol), is a chiral bicyclic δ-lactone intermediate bearing a tetrahydropyranyl (THP) protecting group at the C-5 secondary hydroxyl. First synthesized by the E.

Molecular Formula C13H20O5
Molecular Weight 256.29 g/mol
Cat. No. B12497082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)-5-(oxan-2-yloxy)-hexahydrocyclopenta[B]furan-2-one
Molecular FormulaC13H20O5
Molecular Weight256.29 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OC2CC3C(C2CO)CC(=O)O3
InChIInChI=1S/C13H20O5/c14-7-9-8-5-12(15)17-10(8)6-11(9)18-13-3-1-2-4-16-13/h8-11,13-14H,1-7H2
InChIKeyCORRAXPZMWTYIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Hydroxymethyl)-5-(oxan-2-yloxy)-hexahydrocyclopenta[B]furan-2-one (THP-Corey Lactone, CAS 69222-61-3): Baseline Identity and Procurement Context


The compound (3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-(oxan-2-yloxy)-hexahydrocyclopenta[B]furan-2-one, universally recognized as THP-Corey lactone or Corey lactone THP (CAS 69222-61-3, molecular formula C₁₃H₂₀O₅, MW 256.29 g/mol), is a chiral bicyclic δ-lactone intermediate bearing a tetrahydropyranyl (THP) protecting group at the C-5 secondary hydroxyl [1]. First synthesized by the E. J. Corey group in the 1960s, it constitutes a cornerstone building block for the industrial and academic stereo-controlled synthesis of prostaglandins and their structural analogs, including the blockbuster glaucoma drugs latanoprost, bimatoprost, travoprost, and tafluprost [2]. The compound is commercially supplied as a colorless to light yellow viscous liquid (density 1.26 g/cm³, refractive index 1.531, boiling point 454.2 °C) at ≥98% purity (HPLC) with specifications suitable for multi-kilogram process chemistry campaigns [1].

Why a Generic Corey Lactone Aldehyde, Diol, or Benzoate Cannot Substitute for THP-Corey Lactone in Regulated Prostaglandin Synthesis


The THP-protected Corey lactone is not a commodity interchangeable with the unprotected Corey lactone diol (CAS 32233-40-2), the benzoyl-protected variant (CAS 39746-00-4), or the TBS-silylated Corey aldehyde because the identity of the C-5 protecting group dictates orthogonal stability, process yield, and the feasibility of downstream transformations in multi-step regulated pharmaceutical syntheses [1]. The benzoyl group, while historically prevalent, suffers from low deprotection yields due to transesterification and ester hydrolysis under basic conditions (pH > 9), and does not survive DIBAL-H reduction of the lactone to the lactol [2]. The unprotected diol lacks the chemoselectivity required for sequential side-chain installation. The TBS-silyl ether, although widely used, is significantly heavier (doubling intermediate mass), requires fluoride-based deprotection orthogonal to many functional groups, and was specifically replaced by benzoyl/TBS combinations in the optimized second-generation ONO-4819 process to achieve crystalline intermediate control [3]. The THP group uniquely bridges these gaps: it is stable to strong bases (NaH, KOtBu, LDA), organometallics, and hydride reductions, yet is readily cleaved under mild aqueous acid, enabling orthogonal protection strategies that are essential for complex prostaglandin pharmacophore assembly [2].

Quantitative Differentiation Evidence: THP-Corey Lactone Versus Closest Analogs in Prostaglandin Intermediate Performance


THP Protection Outperforms Benzoyl Protection: Yield Improvement in Bimatoprost Synthesis

In the stereospecific synthesis of the anti-glaucoma drug bimatoprost starting from commercially available (–)-Corey lactone diol, the replacement of the benzoyl (Bz) protecting group with tetrahydropyranyl ether (THP) protection resulted in a documented yield improvement [1]. The benzoyl group deprotection step suffered from low yield due to transesterification and ester hydrolysis side reactions under the basic conditions (sodium methoxide/methanol or potassium carbonate/methanol) required for its removal [2]. The THP ether, by contrast, is stable to these strong basic conditions (NaH, KOtBu, LDA, LiTMP) and eliminates aromatic byproducts that complicate purification, enabling cleaner isolation of intermediates and higher cumulative throughput across the multi-step sequence [2]. The paper reports an 81.5% isolated yield for the key THP-protected intermediate (compound 3, (3aR,4S,5R,6aS)-4-((tert-butyl-dimethylsilyloxy)methyl)-5-(tetrahydro-2H-pyran-2-yloxy)hexahydro-2H-cyclopenta[b]furan-2-one) [3]. No comparable step yield is reported for the benzoyl variant in the same study because the authors explicitly switched strategies to overcome the low-yield benzoyl deprotection problem, establishing THP as the process-enabling choice [2].

Bimatoprost synthesis protecting group strategy yield optimization anti-glaucoma drug intermediate

Demonstrated Multi-Hundred-Gram Scalability: THP-Corey Lactone as the Starting Material for the ONO-4819 (Rivenprost) First-Generation Manufacturing Process

The first-generation stereoselective synthesis of the selective EP4-receptor agonist ONO-4819 (Rivenprost), a therapeutic candidate for metabolic bone diseases, was developed using commercially available THP-protected Corey lactone as the starting material [1]. This process was validated at a manufacturing scale exceeding 500 g of ONO-4819 for initial clinical studies, demonstrating that the THP-Corey lactone intermediate is compatible with industrial-scale process chemistry [1]. Although the first-generation route was subsequently optimized (second-generation process replaced THP with benzoyl/TBS protecting groups to enable crystalline intermediate purification and strict chemical purity control), the THP-protected starting material proved sufficient for large-scale initial manufacturing, establishing a baseline of scalability that less robust protecting group strategies may not match without extensive re-optimization [2].

ONO-4819 Rivenprost EP4 receptor agonist process chemistry scale-up osteoporosis

Superior Stability to Strongly Basic Conditions: THP Ether Versus Benzoyl Ester in Prostaglandin Intermediate Handling

The tetrahydropyranyl (THP) ether protecting group on the target compound confers stability to a broad range of strongly basic reagents that are incompatible with the benzoyl-protected analog [1]. Specifically, the THP ether survives exposure to sodium hydride (NaH), potassium tert-butoxide (KOtBu), lithium diisopropylamide (LDA), and lithium tetramethylpiperidine (LiTMP)—all reagents commonly employed in prostaglandin side-chain coupling reactions (Wittig, Horner-Wadsworth-Emmons, and aldol chemistries) [1]. In contrast, the benzoyl ester is explicitly documented as labile to sodium hydroxide, lithium hydroxide, sodium hydride, and conditions above pH 9 [2]. Furthermore, the benzoyl group does not survive DIBAL-H reduction of the lactone to the lactol, a critical transformation required for lower (ω) side-chain installation [2]. The THP ether is also stable to organometallics, hydrides, acylating reagents, and alkylating reagents [3], providing a wider operational window across multi-step sequences.

protecting group orthogonality base stability process robustness prostaglandin synthesis

Commercial Purity Specification: ≥98% HPLC Purity with Controlled Water Content Enabling Direct Use in cGMP Syntheses

Commercially available THP-Corey lactone (CAS 69222-61-3) is supplied with a minimum HPLC purity specification of 98% and a maximum water content of 0.5% . This specification is documented across multiple independent suppliers and is suitable for direct use in multi-step pharmaceutical syntheses without additional purification . In comparison, the unprotected Corey lactone diol (CAS 32233-40-2) is commercially supplied as a crystalline solid with ≥98% purity (HPLC) and a melting point of 117–119 °C, but lacks the protecting group necessary for chemoselective transformations . The THP-protected variant provides equivalent chemical purity while delivering the operational advantages of a pre-installed orthogonal protecting group, eliminating the need for users to perform and validate the THP protection step themselves—a step that consumes time, reagents, and analytical resources in a regulated environment.

commercial specification HPLC purity pharmaceutical intermediate quality control prostaglandin intermediate procurement

Enhanced Solubility and Lack of Aromaticity: THP Ether Facilitates Purification Relative to Benzoyl- and Benzyl-Based Protecting Groups

The THP protecting group on the target compound lacks aromaticity, which directly contrasts with benzoyl, triphenylmethyl (Trt), diphenylmethyl (Dpm), (4-methoxyphenyl)diphenylmethyl (Mmt), and benzyloxymethyl (Bom) protecting groups that contain UV-active aromatic rings [1]. This structural difference confers two practical advantages in multi-step synthesis: (1) enhanced solubility of THP-protected intermediates in organic solvents, which improves reaction homogeneity and mass transfer in batch processing, and (2) simplified chromatographic purification because the absence of strongly UV-absorbing aromatic chromophores reduces interference with TLC and HPLC monitoring of non-aromatic intermediates, and eliminates aromatic co-elution issues during silica gel chromatography [1]. These advantages translate to reduced solvent consumption per purification cycle and faster process cycle times.

solubility enhancement chromatographic purification process mass intensity protecting group design

Validated Use in Approved Drug Syntheses: THP-Corey Lactone in Latanoprost and Tafluprost Manufacturing Routes

The THP protecting group strategy is explicitly documented in published synthesis routes for the approved glaucoma drugs latanoprost and tafluprost [1][2]. In the latanoprost synthesis, the THP group was used for protection of the Corey lactone diol with p-toluenesulfonic acid as catalyst, followed by DIBAL reduction to the lactol, Wittig chain elongation, and final THP deprotection with pyridinium 4-toluenesulfonate (PPTS) to afford latanoprost in 99.91% purity and 19.2% overall yield [1]. For tafluprost, a patent describes a method starting from Corey lactone with appropriate protection, DIBAL reduction, Wittig reaction, carboxyl protection, and Swern oxidation to yield a universal intermediate from which tafluprost is accessed in several subsequent steps [2]. These validated routes demonstrate that the THP-Corey lactone is not merely a research curiosity but a proven regulatory starting material embedded in commercial drug manufacturing pathways.

latanoprost synthesis tafluprost synthesis regulatory starting material commercial prostaglandin manufacturing

Optimal Procurement and Application Scenarios for 4-(Hydroxymethyl)-5-(oxan-2-yloxy)-hexahydrocyclopenta[B]furan-2-one Based on Quantitative Differentiation Evidence


Pre-Clinical and Phase I Prostaglandin Analog Development: Direct Entry at >500 g API Scale

For drug discovery teams advancing novel prostaglandin analogs into pre-clinical development and Phase I clinical supply, the THP-Corey lactone offers a demonstrated starting point for manufacturing campaigns exceeding 500 g of API, as validated in the first-generation ONO-4819 (Rivenprost) process [1]. The ≥98% commercial purity specification allows direct use without in-house purification, while the pre-installed THP group eliminates one protection step from the synthetic sequence . This scenario is optimal when rapid entry into multi-gram scale is required and the orthogonal stability of THP to strong bases and hydride reductions supports the planned side-chain coupling chemistry [2].

Replacement of Benzoyl-Protected Corey Lactone in Bimatoprost-Type Synthesis to Eliminate Low-Yield Deprotection Bottleneck

Process chemistry groups currently using benzoyl-protected Corey lactone (CAS 39746-00-4) and experiencing low yields at the deprotection step due to transesterification and ester hydrolysis should switch to the THP-protected variant. The published bimatoprost synthesis explicitly documents that replacing benzoyl with THP protection resulted in yield improvement and eliminated the problematic basic deprotection conditions (NaOMe/MeOH, K₂CO₃/MeOH) that degrade the benzoyl ester [1]. The THP group's stability to NaH, KOtBu, LDA, and LiTMP also broadens the scope of compatible coupling chemistries, while its non-aromatic nature simplifies chromatographic purification [1].

Latanoprost and Tafluprost Generic Drug Manufacturing Using Established THP-Based Routes

Generic pharmaceutical manufacturers developing latanoprost or tafluprost can leverage published synthesis routes that explicitly use THP-protected Corey lactone as the core intermediate [1]. The latanoprost route achieves 99.91% final purity with 19.2% overall yield, and the THP deprotection step is cleanly accomplished with PPTS under mild conditions [1]. The tafluprost patent describes a universal intermediate strategy from Corey lactone that enables access to multiple PGF₂α analogs . For ANDA/505(b)(2) filings, the use of THP-Corey lactone with documented synthetic precedent supports the establishment of a regulatory starting material designation and facilitates process validation.

Academic and CRO Medicinal Chemistry: Maximizing Synthetic Flexibility with a Single Orthogonally Protected Intermediate

For academic laboratories and contract research organizations (CROs) synthesizing diverse prostaglandin analog libraries, the THP-Corey lactone provides maximum synthetic flexibility in a single commercially available intermediate. Its THP ether is stable to organometallics, hydrides, acylating reagents, and alkylating reagents, yet is selectively cleavable under mild aqueous acid without affecting base-sensitive functionalities elsewhere in the molecule [1]. This orthogonal stability profile allows a single batch of THP-Corey lactone to support multiple divergent synthetic pathways—Wittig, Horner-Wadsworth-Emmons, aldol, and enzymatic transformations—without requiring intermediate protecting group exchanges, thereby conserving material and reducing synthesis time per analog [1].

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